2-Methyl-9H-carbazole
Overview
Description
2-Methyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a three-ring system containing a pyrrole ring fused on either side to a benzene ring. Its molecular formula is C13H11N, and it has a molecular weight of 181.23 g/mol . This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-9H-carbazole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure, which can then be further modified to produce this compound . Another method includes the palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation .
Industrial Production Methods: Industrial production of this compound often involves the use of high-yield catalytic processes. For example, the polymerization of N-vinyl carbazole using ceric ammonium nitrate, cupric nitrate, and ferric nitrate as catalysts in solvents like benzene, ethylene dichloride, dioxane, and acetone .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-1-ol and carbazole-3-ol.
Reduction: Reduction reactions can modify the aromatic ring structure.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or alkyl groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carbazole-1-ol and carbazole-3-ol.
Substitution: Various halogenated or alkylated carbazole derivatives.
Scientific Research Applications
2-Methyl-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-9H-carbazole and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives act as radical scavengers, modulating endothelial nitric oxide production and exhibiting antioxidant properties . Additionally, carbazole derivatives can inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
9H-Carbazole: The parent compound of 2-Methyl-9H-carbazole, lacking the methyl group at the 2-position.
2-Methylcarbazole: Another name for this compound, emphasizing the methyl substitution.
2-Methyldibenzopyrrole: A synonym for this compound, highlighting its dibenzopyrrole structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of the methyl group at the 2-position can affect the compound’s electronic distribution, making it distinct from other carbazole derivatives.
Properties
IUPAC Name |
2-methyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYOTPKLOICJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073963 | |
Record name | 9H-Carbazole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-91-3, 27323-29-1 | |
Record name | 2-Methylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3652-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-9H-carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCARBAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9H-Carbazole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-9H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MWG08F2MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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